molecular formula C19H24N2O6 B4803155 N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid

Cat. No.: B4803155
M. Wt: 376.4 g/mol
InChI Key: PQQHLMMTNZUPSK-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and an oxalic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2,5-dimethoxybenzyl chloride with N-methyl-2-pyridin-2-ylethanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

    N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline: Another compound with a dimethoxyphenyl group but different substituents.

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.C2H2O4/c1-19(11-9-15-6-4-5-10-18-15)13-14-12-16(20-2)7-8-17(14)21-3;3-1(4)2(5)6/h4-8,10,12H,9,11,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQHLMMTNZUPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=C(C=CC(=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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